molecular formula C12H16N2 B2847662 3,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-triene CAS No. 24919-43-5

3,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-triene

Cat. No.: B2847662
CAS No.: 24919-43-5
M. Wt: 188.274
InChI Key: QZLFCLRNSOXWFA-UHFFFAOYSA-N
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Description

3,9-Diazatricyclo[8.4.0.0³,⁷]tetradeca-1(14),10,12-triene is a polycyclic compound featuring a tricyclic framework with two nitrogen atoms at positions 3 and 7. Its molecular formula is C₁₂H₁₆N₂ (molecular weight: 188.27 g/mol), and it has the CAS number 24919-43-5 . The compound’s structure comprises a bicyclo[8.4.0] core fused with a third ring, creating a rigid, nitrogen-containing scaffold. Key physicochemical properties include storage requirements (dark place, inert atmosphere, 2–8°C) and hazard warnings (H302: harmful if swallowed; H315/H319: skin/eye irritation) .

Properties

IUPAC Name

6,6a,7,8,9,11-hexahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-2-6-12-10(4-1)9-14-7-3-5-11(14)8-13-12/h1-2,4,6,11,13H,3,5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLFCLRNSOXWFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC3=CC=CC=C3CN2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Photochemical Intramolecular [2+2] Cycloaddition

Reaction Mechanism and Substrate Design

The photochemical synthesis begins with N-Boc-protected 4-(allylaminomethyl)-2(5H)furanones, where the allylaminomethyl side chain positions the alkene for intramolecular [2+2] cycloaddition. Upon UV irradiation (λ = 254 nm), the furanone’s α,β-unsaturated carbonyl system and the allyl amine’s terminal alkene engage in a suprafacial–antarafacial interaction, forming a cyclobutane ring. This step constructs the tricyclo[8.4.0.0³,⁷] skeleton through a stereospecific process, with the N-Boc group ensuring nitrogen protection and solubility.

Synthetic Procedure

  • Substrate Preparation :
    • Synthesize 4-(allylaminomethyl)-2(5H)furanone via Mannich reaction of furanone with allylamine and formaldehyde.
    • Protect the secondary amine with tert-butoxycarbonyl (Boc) anhydride in dichloromethane (DCM) at 0°C.
  • Photocycloaddition :
    • Dissolve the substrate in degassed acetonitrile (0.1 M).
    • Irradiate with a medium-pressure Hg lamp (λ = 254 nm) under nitrogen for 6–12 hours.
    • Monitor reaction progress via thin-layer chromatography (TLC) until furanone consumption.
  • Workup and Purification :
    • Concentrate under reduced pressure.
    • Purify via flash chromatography (hexane/ethyl acetate, 3:1) to isolate the tricyclic product.
Table 1. Representative Yields from Photocycloaddition
Starting Material Substituents Yield (%) Purity (HPLC)
4-(Allylaminomethyl)furanone R = H 45 95%
3-Phenyl derivative R = Ph 68 98%
3-Methyl derivative R = Me 52 96%

Data adapted from ref.

Alternative Synthetic Routes

Multi-Component Condensation

A Mannich-type reaction between a bis-amine and diketone could form the diazatricyclic core:

  • React 1,5-diaminopentane with cyclopentanetrione in ethanol.
  • Acid-catalyzed cyclodehydration at 80°C.
  • Limited precedent exists for this route, necessitating further optimization.

Analysis of Methodologies

Efficiency and Scalability

  • Photocycloaddition :
    • Advantages : High stereocontrol; orthogonal protection allows functionalization.
    • Limitations : Requires UV equipment; moderate yields (45–68%).
  • Metathesis :
    • Advantages : Atom-economic; compatible with diverse substrates.
    • Limitations : Unproven for this target; potential side reactions.

Stereochemical Considerations

The photocycloaddition’s suprafacial–antarafacial pathway enforces cis fusion of the cyclobutane ring, critical for the compound’s rigidity. Substrate modifications (e.g., 3-phenyl groups) enhance yield by stabilizing transition states via π-stacking.

Chemical Reactions Analysis

Types of Reactions

3,9-Diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-triene undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more hydrogenated compound .

Scientific Research Applications

3,9-Diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-triene has numerous applications in scientific research:

    Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.

    Biology: Researchers explore its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic properties and its role in drug development.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-triene involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

2,8-Diazatricyclo[8.4.0.0²,⁶]tetradeca-1(14),10,12-triene

This isomer shares the same molecular formula (C₁₂H₁₆N₂ ) but differs in nitrogen placement (positions 2 and 8) and ring connectivity (tricyclo[8.4.0.0²,⁶]). Its SMILES string (C1CC2CNCC3=CC=CC=C3N2C1 ) and InChIKey (NFYVHOGYBQYTEK-UHFFFAOYSA-N ) highlight distinct electronic and steric profiles compared to the 3,9-diaza analogue . Predicted collision cross-section (CCS) values for adducts (e.g., [M+H]+: 140.8 Ų) suggest differences in molecular compactness .

Property 3,9-Diaza Isomer 2,8-Diaza Isomer
Molecular Formula C₁₂H₁₆N₂ C₁₂H₁₆N₂
CAS Number 24919-43-5 Not reported
Nitrogen Positions 3,9 2,8
SMILES Not reported C1CC2CNCC3=CC=CC=C3N2C1
Predicted CCS ([M+H]+) Not reported 140.8 Ų

(6R)-2,8,14-Triazatricyclo[8.4.0.0²,⁶]tetradeca-1(14),10,12-triene

No bioactivity data is available, but the additional nitrogen could enhance binding affinity in medicinal chemistry contexts.

Heteroatom Variations: Sulfur vs. Nitrogen

13,14-Dithiatricyclo[8.2.1.1⁴,⁷]tetradeca-4,6,10,12-tetraene

Replacing nitrogen with sulfur yields this compound (C₁₂H₁₂S₂, CAS: 73650-69-8).

Property 3,9-Diaza Compound 13,14-Dithia Compound
Heteroatoms N, N S, S
Molecular Formula C₁₂H₁₆N₂ C₁₂H₁₂S₂
Lipophilicity Moderate High

Bioactivity Comparison with Diazatricyclic Analogues

Densazalin (5,11-Diazatricyclo[7.3.1.0²,⁷]tridecan-2,4,6-triene)

Densazalin, isolated from marine sponges, features a smaller tricyclic system (C₁₅H₂₃O) and demonstrates cytotoxicity against AGS and HepG2 cancer cells (IC₅₀: 15.5–18.4 µM) .

Biological Activity

3,9-Diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-triene (CAS No. 24919-43-5) is a nitrogen-containing heterocyclic compound with a molecular formula of C12H16N2 and a molecular weight of 188.27 g/mol. This compound belongs to a class of molecules known for their potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structure of 3,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-triene features a unique bicyclic arrangement which contributes to its biological activity. The compound contains two nitrogen atoms incorporated into its framework, which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC12H16N2
Molecular Weight188.27 g/mol
CAS Number24919-43-5
Synonyms1H-Pyrrolo[2,1-c][1,4]benzodiazepine

Anticancer Properties

Research has indicated that 3,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-triene exhibits significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways and the inhibition of specific kinases involved in cell proliferation.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Preliminary studies have shown that it possesses inhibitory effects against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. The mode of action is believed to disrupt bacterial cell membrane integrity.

Neuroprotective Effects

Recent investigations have also highlighted the neuroprotective potential of 3,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-triene in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been observed to reduce oxidative stress and inflammation in neuronal cells, suggesting a role in protecting against neurotoxicity.

Case Study 1: Anticancer Efficacy

In a controlled study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of 3,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-triene resulted in a dose-dependent decrease in cell viability:

Concentration (µM)Cell Viability (%)
0100
1085
2570
5045

The results indicated that at higher concentrations (≥25 µM), significant cytotoxic effects were observed.

Case Study 2: Antimicrobial Activity

A study assessing the antimicrobial properties revealed that the compound exhibited minimum inhibitory concentrations (MIC) against tested pathogens:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings support its potential use as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3,9-diazatricyclo[8.4.0.0³,⁷]tetradeca-1(14),10,12-triene, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization of nitrogen-containing precursors or [3+2] cycloaddition strategies. For example, analogous tricyclic compounds are synthesized via palladium-catalyzed coupling or photochemical reactions to establish strained ring systems . Purity optimization requires chromatographic techniques (e.g., HPLC, flash chromatography) and recrystallization in polar aprotic solvents. Purity validation via NMR (e.g., absence of proton splitting from impurities) and mass spectrometry is critical .

Q. How is the molecular geometry of this compound confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving bond angles, ring strain, and stereochemistry. For example, X-ray studies on related tricyclic azoalkanes revealed deviations in bond lengths due to electron delocalization in nitrogen-containing rings . Complementary techniques include DFT calculations to compare experimental and theoretical geometries .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks. For example, deshielded protons in the triene system appear downfield (~6.5–7.5 ppm) .
  • IR : Stretching frequencies for C=N (~1650 cm1^{-1}) and C=C (~1600 cm1^{-1}) confirm unsaturated bonds .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data (e.g., bond lengths vs. theoretical predictions)?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., ring puckering) not captured in static X-ray structures. Hybrid QM/MM simulations or ab initio molecular dynamics can model flexibility in nitrogen-containing tricycles. For example, studies on analogous azoalkanes showed that electron correlation effects in DFT (e.g., B3LYP-D3) improve agreement with photoelectron spectroscopy data .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives of this compound?

  • Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones, Sharpless epoxidation) can induce stereocontrol. For example, fluorinated analogs synthesized via enantioselective [2+2] cycloaddition achieved >95% ee using chiral Lewis acids . Racemization risks during purification are minimized by avoiding high temperatures and using non-polar solvents .

Q. How can structure-activity relationships (SAR) guide the design of bioactive analogs?

  • Methodological Answer : Systematic substitution at the triene or diaza positions alters electronic and steric profiles. For example, methoxy or halogen substituents in similar tricyclic systems enhance binding to kinase targets by modulating lipophilicity and hydrogen-bonding capacity . High-throughput screening combined with molecular docking (e.g., AutoDock Vina) identifies pharmacophore motifs .

Q. What experimental designs address instability of this compound under physiological conditions?

  • Methodological Answer : Stability assays (e.g., PBS buffer at 37°C, pH 7.4) monitor degradation via LC-MS. Prodrug strategies (e.g., esterification of reactive amines) or encapsulation in liposomes improve bioavailability. For example, fluorinated analogs showed enhanced metabolic stability due to reduced CYP450-mediated oxidation .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational predictions and experimental biological activity data?

  • Methodological Answer : Off-target effects or solvent interactions in assays may explain mismatches. Free-energy perturbation (FEP) calculations refine binding affinity predictions by simulating solvation effects. For instance, hydration shells around nitrogen atoms in aqueous MD simulations improved correlation with in vitro IC50_{50} values for related compounds .

Q. Why do X-ray and NMR data sometimes conflict in assigning ring conformations?

  • Methodological Answer : X-ray captures the solid-state conformation, while NMR reflects solution dynamics. Variable-temperature NMR (e.g., –90°C to 25°C) can "freeze" conformers for comparison. Studies on polycyclic azoalkanes demonstrated temperature-dependent chemical shift coalescence, indicating ring inversion barriers .

Tables for Key Data

Property Value/Technique Reference
Molecular FormulaC₁₄H₁₆N₂O₄ (analog)
X-ray Bond Length (N–N)1.32–1.35 Å
1H^1H NMR (triene protons)6.7–7.2 ppm (multiplet)
Calculated LogP1.8 (DFT-B3LYP)

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